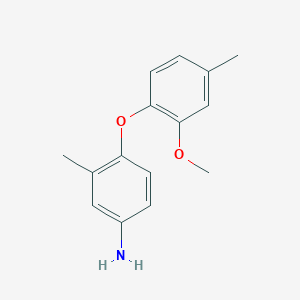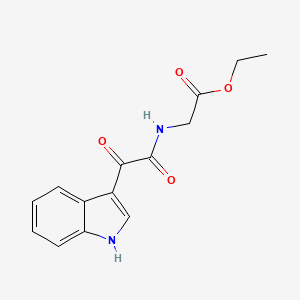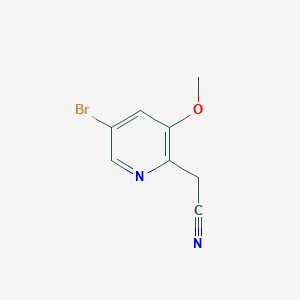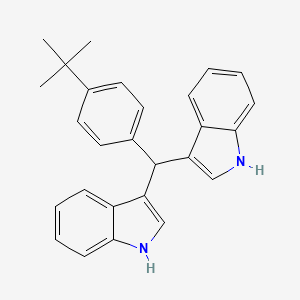
5-Methyl-2-(methylsulfanyl)-3,5-dihydro-4H-imidazol-4-one
Descripción general
Descripción
5-Methyl-2-(methylsulfanyl)-3,5-dihydro-4H-imidazol-4-one is a chemical compound that has been studied extensively in the field of medicinal chemistry. It is commonly referred to as Methylthioadenosine phosphorylase (MTAP) inhibitor due to its ability to inhibit the MTAP enzyme. MTAP is a key enzyme in the salvage pathway of adenine and methionine metabolism. The inhibition of MTAP has been studied for its potential use in cancer treatment.
Mecanismo De Acción
The mechanism of action of 5-Methyl-2-(methylsulfanyl)-3,5-dihydro-4H-imidazol-4-one involves the inhibition of the 5-Methyl-2-(methylsulfanyl)-3,5-dihydro-4H-imidazol-4-one enzyme. 5-Methyl-2-(methylsulfanyl)-3,5-dihydro-4H-imidazol-4-one is responsible for the conversion of MTA to adenine and 5-methylthioribose-1-phosphate. The inhibition of 5-Methyl-2-(methylsulfanyl)-3,5-dihydro-4H-imidazol-4-one leads to the accumulation of MTA, which in turn inhibits cancer cell growth.
Biochemical and Physiological Effects:
5-Methyl-2-(methylsulfanyl)-3,5-dihydro-4H-imidazol-4-one has been shown to have biochemical and physiological effects on cancer cells. It has been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and promoting apoptosis. It has also been shown to inhibit the migration and invasion of cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 5-Methyl-2-(methylsulfanyl)-3,5-dihydro-4H-imidazol-4-one in lab experiments include its ability to inhibit the 5-Methyl-2-(methylsulfanyl)-3,5-dihydro-4H-imidazol-4-one enzyme, which is often deleted in a variety of cancers. The inhibition of 5-Methyl-2-(methylsulfanyl)-3,5-dihydro-4H-imidazol-4-one leads to the accumulation of MTA, which in turn inhibits cancer cell growth. The limitations of using 5-Methyl-2-(methylsulfanyl)-3,5-dihydro-4H-imidazol-4-one in lab experiments include its potential toxicity and the need for further studies to determine its efficacy in vivo.
Direcciones Futuras
For the study of 5-Methyl-2-(methylsulfanyl)-3,5-dihydro-4H-imidazol-4-one include the development of more potent inhibitors of the 5-Methyl-2-(methylsulfanyl)-3,5-dihydro-4H-imidazol-4-one enzyme. The use of 5-Methyl-2-(methylsulfanyl)-3,5-dihydro-4H-imidazol-4-one in combination with other cancer treatments is also an area of interest. Further studies are needed to determine the efficacy of 5-Methyl-2-(methylsulfanyl)-3,5-dihydro-4H-imidazol-4-one in vivo and its potential use in cancer treatment.
Aplicaciones Científicas De Investigación
5-Methyl-2-(methylsulfanyl)-3,5-dihydro-4H-imidazol-4-one has been studied for its potential use in cancer treatment. It has been shown to inhibit the 5-Methyl-2-(methylsulfanyl)-3,5-dihydro-4H-imidazol-4-one enzyme, which is often deleted in a variety of cancers. The deletion of 5-Methyl-2-(methylsulfanyl)-3,5-dihydro-4H-imidazol-4-one leads to the accumulation of Methylthioadenosine (MTA), which has been shown to promote cancer cell growth. The inhibition of 5-Methyl-2-(methylsulfanyl)-3,5-dihydro-4H-imidazol-4-one by 5-Methyl-2-(methylsulfanyl)-3,5-dihydro-4H-imidazol-4-one leads to the accumulation of MTA, which in turn inhibits cancer cell growth.
Propiedades
IUPAC Name |
4-methyl-2-methylsulfanyl-1,4-dihydroimidazol-5-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8N2OS/c1-3-4(8)7-5(6-3)9-2/h3H,1-2H3,(H,6,7,8) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PILMZQWQYGDQIR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(=O)NC(=N1)SC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20566158 | |
| Record name | 5-Methyl-2-(methylsulfanyl)-3,5-dihydro-4H-imidazol-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20566158 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Methyl-2-(methylsulfanyl)-3,5-dihydro-4H-imidazol-4-one | |
CAS RN |
95907-23-6 | |
| Record name | 5-Methyl-2-(methylsulfanyl)-3,5-dihydro-4H-imidazol-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20566158 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![[1,1'-Binaphthalen]-4-ol](/img/structure/B3059151.png)
![3-(tert-Butyl)-5,7-dichloroimidazo[1,5-c]pyrimidine](/img/structure/B3059152.png)










